molecular formula C7H9BrO2 B1446960 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1803608-05-0

6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one

Cat. No. B1446960
M. Wt: 205.05 g/mol
InChI Key: UFRZINCVUBJKLD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.


Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one and its derivatives have been studied for their reactivity in chemical synthesis. For example, Bessmertnykh et al. (1992) explored the reaction of a related compound, 6-hydroxy-7,7-dicyclopropyl-5-oxaspiro[2,4]heptan-4-one, with amines, demonstrating its utility in preparing tetrahydrofuran-2-ones, a class of compounds with potential pharmaceutical applications (Bessmertnykh, Voevodskaya, Donskaya, Zinevich, 1992).

  • Additionally, Donskaya and Lukovskii (1991) investigated the synthesis and rearrangement of a (bromomethylene)-cyclopropane–dichloroketene adduct, demonstrating the chemical versatility of bromomethylated cyclopropane derivatives (Donskaya, Lukovskii, 1991).

Pharmaceutical Research

Organic Chemistry and Catalysis

Biocatalysis

  • O'Dowd et al. (2022) utilized ketoreductase-catalyzed reactions to create axially chiral spirocyclic compounds, demonstrating the application of biocatalysis in the synthesis of stereochemically complex molecules (O'Dowd, Manske, Freedman, Cochran, 2022).

Safety And Hazards

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properties

IUPAC Name

6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRZINCVUBJKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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